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molecular formula C19H9F3N2 B8306488 9-(Trifluoromethyl)acenaphtho[1,2-b]quinoxaline

9-(Trifluoromethyl)acenaphtho[1,2-b]quinoxaline

Cat. No. B8306488
M. Wt: 322.3 g/mol
InChI Key: UDLKVLXSHAGGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04064127

Procedure details

Acenaphthenequinone, 9.1 g. (0.05m), and 10.3 g. (0.05m) of 4-amino-3-nitrobenzotrifluoride were hydrogenated at room temperature in 125 ml. of 2B ethanol with 2.5 g. of palladium-on-carbon (5 percent) at 50 psi. After 4 hours three equivalents of hydrogen were absorbed and the temperature rose to 40° C. The catalyst was filtered and the filtrate was diluted with 1.2 l. of ethanol. The reaction was completed by refluxing the ethanolic solution for about 1 hour. The precipitated product was collected to yield about 8 g. (50 percent yield) of 9-(trifluoromethyl)acenaphtho[1,2-b]quinoxaline, mp = 185°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[C:2]1=O.[NH2:15][C:16]1[C:21]([N+]([O-])=O)=[CH:20][C:19]([C:25]([F:28])([F:27])[F:26])=[CH:18][C:17]=1[N+:29]([O-])=O.[H][H]>[Pd].C(O)C>[F:26][C:25]([F:27])([F:28])[C:19]1[CH:18]=[C:17]2[C:16](=[CH:21][CH:20]=1)[N:15]=[C:2]1[C:3]3[CH:4]=[CH:5][CH:6]=[C:7]4[C:12]=3[C:11]([C:1]1=[N:29]2)=[CH:10][CH:9]=[CH:8]4

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Step Four
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated at room temperature in 125 ml
CUSTOM
Type
CUSTOM
Details
rose to 40° C
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with 1.2 l
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing the ethanolic solution for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitated product was collected
CUSTOM
Type
CUSTOM
Details
to yield about 8 g

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2N=C3C(=NC2=CC1)C=1C=CC=C2C=CC=C3C12)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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